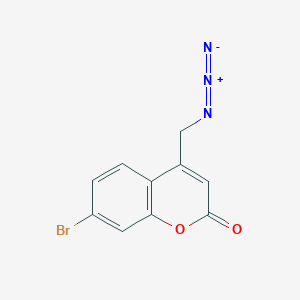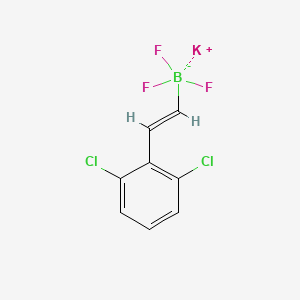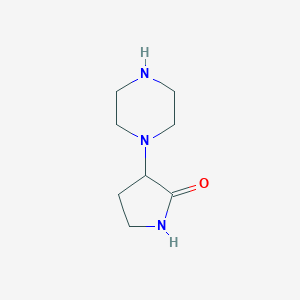
3-(Piperazin-1-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperazin-1-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidin-2-one derivatives. This compound is characterized by the presence of a piperazine ring attached to a pyrrolidin-2-one moiety. Pyrrolidin-2-one derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of piperazine with pyrrolidin-2-one under specific conditions. One common method involves the use of a selective synthesis approach where N-substituted piperidines undergo a series of reactions including ring contraction and deformylative functionalization . The formation of pyrrolidin-2-ones involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
3-(Piperazin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the piperazine ring.
科学的研究の応用
3-(Piperazin-1-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-(Piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it acts as a non-selective antagonist of α1B and α2A-adrenoceptors, which contributes to its metabolic benefits . The compound’s ability to modulate adrenergic receptors plays a crucial role in its therapeutic effects.
類似化合物との比較
Similar Compounds
1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: Known for its non-selective α-adrenoceptor antagonist properties.
1-3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl-pyrrolidin-2-one: Exhibits high affinity for α1-adrenoceptors.
1-3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl-pyrrolidin-2-one: Shows high affinity for α2-adrenoceptors.
Uniqueness
3-(Piperazin-1-yl)pyrrolidin-2-one is unique due to its specific structural features and its ability to act as a versatile synthon in organic synthesis. Its non-selective antagonist properties and potential metabolic benefits further distinguish it from other similar compounds.
特性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
3-piperazin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15N3O/c12-8-7(1-2-10-8)11-5-3-9-4-6-11/h7,9H,1-6H2,(H,10,12) |
InChIキー |
YRZKUGKRJMSWSX-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C1N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B13466409.png)
![2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13466411.png)
![2-Methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13466414.png)
![[4-(Phenylamino)phenyl]boronic acid](/img/structure/B13466417.png)
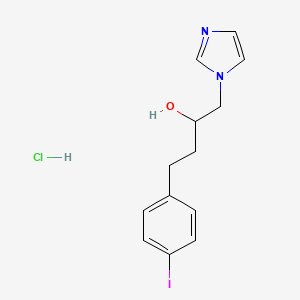
![3-[4-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B13466419.png)
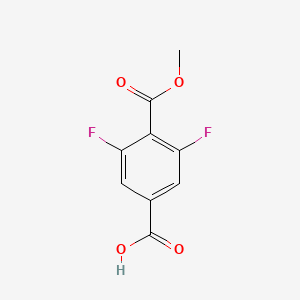
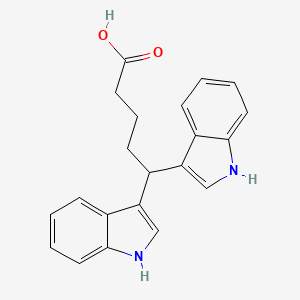
![tert-butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate](/img/structure/B13466437.png)
![4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride](/img/structure/B13466447.png)

amine hydrochloride](/img/structure/B13466472.png)
